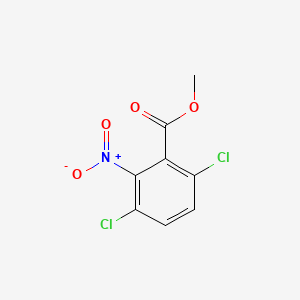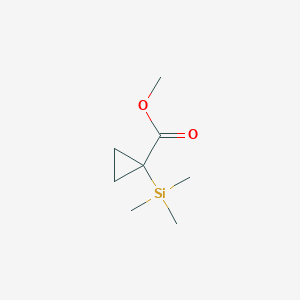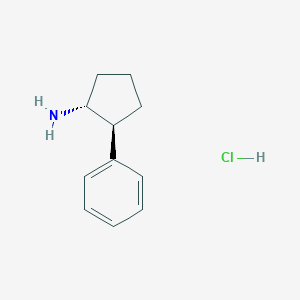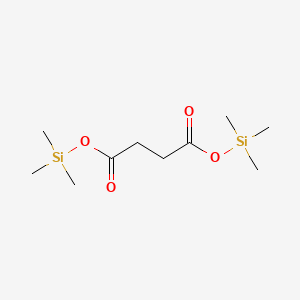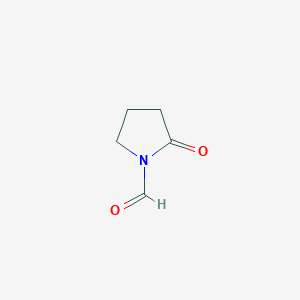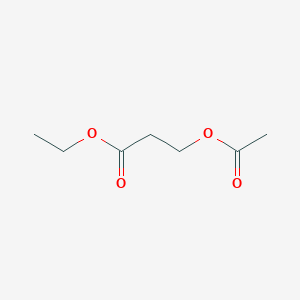
4'-Fluoro-4-iodobutyrophenone
概述
描述
4'-Fluoro-4-iodobutyrophenone (FIBP) is a chemical compound that belongs to the family of aryl ketones. It is a synthetic molecule that has been widely used in scientific research for its unique properties. FIBP is a versatile compound that can be synthesized using different methods and has been used in various applications, including biochemical and physiological studies.
作用机制
The mechanism of action of 4'-Fluoro-4-iodobutyrophenone is related to its ability to inhibit the uptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. 4'-Fluoro-4-iodobutyrophenone binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
4'-Fluoro-4-iodobutyrophenone has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in locomotor activity and reward-related behavior. 4'-Fluoro-4-iodobutyrophenone has also been found to have anxiolytic effects, which can reduce anxiety and stress-related behavior. Additionally, 4'-Fluoro-4-iodobutyrophenone has been found to have antipsychotic effects, which can be useful in the treatment of certain psychiatric disorders.
实验室实验的优点和局限性
One of the advantages of 4'-Fluoro-4-iodobutyrophenone is its ability to selectively inhibit dopamine uptake. This makes it a useful tool for studying the role of dopamine in various physiological and biochemical processes. Additionally, 4'-Fluoro-4-iodobutyrophenone is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, one of the limitations of 4'-Fluoro-4-iodobutyrophenone is its potential toxicity. High doses of 4'-Fluoro-4-iodobutyrophenone can lead to adverse effects, including seizures and respiratory depression. Therefore, it is essential to use 4'-Fluoro-4-iodobutyrophenone with caution and under appropriate conditions.
未来方向
There are several future directions for the use of 4'-Fluoro-4-iodobutyrophenone in scientific research. One of the directions is the study of the effects of 4'-Fluoro-4-iodobutyrophenone on other neurotransmitters in the brain. Additionally, 4'-Fluoro-4-iodobutyrophenone can be used to study the effects of dopamine on different brain regions and how it affects behavior. Another direction is the development of new analogs of 4'-Fluoro-4-iodobutyrophenone that have improved properties, such as increased selectivity and reduced toxicity.
Conclusion:
In conclusion, 4'-Fluoro-4-iodobutyrophenone is a synthetic compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, including an increase in dopamine levels in the brain. 4'-Fluoro-4-iodobutyrophenone is a useful tool for studying the role of dopamine in various physiological and biochemical processes. However, it should be used with caution due to its potential toxicity. There are several future directions for the use of 4'-Fluoro-4-iodobutyrophenone in scientific research, including the study of its effects on other neurotransmitters and the development of new analogs with improved properties.
科学研究应用
4'-Fluoro-4-iodobutyrophenone has been used in various scientific research applications. One of the primary applications of 4'-Fluoro-4-iodobutyrophenone is in the field of neuroscience. 4'-Fluoro-4-iodobutyrophenone has been used as a tool to study the mechanism of action of certain neurotransmitters in the brain. It has been found to be a potent inhibitor of dopamine uptake and has been used to study the effects of dopamine on the brain.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-iodobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNZJYVQOBYVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCI)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193836 | |
| Record name | 4'-Fluoro-4-iodobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40862-32-6 | |
| Record name | 1-(4-Fluorophenyl)-4-iodo-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40862-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-4-iodobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040862326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluoro-4-iodobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluoro-4-iodobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
